molecular formula C10H12N2O B6254148 1-(1H-indazol-1-yl)propan-2-ol CAS No. 1270737-62-6

1-(1H-indazol-1-yl)propan-2-ol

Cat. No.: B6254148
CAS No.: 1270737-62-6
M. Wt: 176.2
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Description

1-(1H-indazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of o-nitrobenzylamines with hydrazine, followed by reduction and subsequent functionalization to introduce the propanol group .

Industrial Production Methods: Industrial production methods for this compound may involve the use of transition metal-catalyzed reactions to improve yield and selectivity. For example, copper-catalyzed cyclization reactions have been employed to synthesize indazole derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group in precursor compounds can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.

Major Products:

    Oxidation: Formation of ketones.

    Reduction: Formation of amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

1-(1H-indazol-1-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-indazol-1-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1H-indazole: The parent compound without the propanol side chain.

    2H-indazole: A structural isomer with different electronic properties.

    Indole: Another bicyclic compound with a benzene ring fused to a pyrrole ring.

Uniqueness: 1-(1H-indazol-1-yl)propan-2-ol is unique due to the presence of the propanol side chain, which can influence its solubility, reactivity, and biological activity. This structural modification can enhance its potential as a therapeutic agent or functional material compared to its parent compound, 1H-indazole .

Properties

CAS No.

1270737-62-6

Molecular Formula

C10H12N2O

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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